molecular formula C21H22N4O2 B11667140 N'-[(E)-(4-methylphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-methylphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11667140
M. Wt: 362.4 g/mol
InChI Key: GDRXMONRGDJOGL-HYARGMPZSA-N
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Description

N’-[(E)-(4-methylphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C21H22N4O2. This compound is known for its unique structure, which includes a pyrazole ring and a carbohydrazide group.

Preparation Methods

The synthesis of N’-[(E)-(4-methylphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-methylbenzaldehyde with 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N’-[(E)-(4-methylphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis of N'-[(E)-(4-methylphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between appropriate hydrazones and aldehydes. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are crucial in confirming the structure and purity of the synthesized compound.

Antioxidant Properties

Pyrazole derivatives, including this compound, have shown significant antioxidant activity. Research indicates that compounds with similar structures can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. For instance, studies have demonstrated that related pyrazole compounds exhibit superior radical scavenging capabilities compared to standard antioxidants like ascorbic acid .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Several compounds within this class have demonstrated cytotoxic effects against various cancer cell lines, including colorectal carcinoma and breast cancer cells. The mechanism often involves the induction of apoptosis through the activation of specific cellular pathways . For example, a study highlighted that certain pyrazole derivatives could induce apoptotic cell death in RKO carcinoma cells in a dose-dependent manner .

Anti-inflammatory Effects

Research has also pointed to anti-inflammatory properties associated with pyrazole compounds. By inhibiting key enzymes involved in inflammatory processes, these derivatives may serve as potential therapeutic agents for conditions characterized by excessive inflammation .

Synthesis and Evaluation of Related Pyrazoles

A notable study synthesized several pyrazole derivatives and evaluated their biological activities, revealing that specific substitutions on the pyrazole ring significantly influenced their antioxidant and anticancer properties. The study utilized DPPH assays to assess radical scavenging activity and found that certain derivatives outperformed traditional antioxidants .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact favorably with enzymes involved in cancer progression and oxidative stress regulation, providing insights into its potential therapeutic applications .

Data Table: Summary of Biological Activities

PropertyDescriptionReference
Antioxidant ActivitySignificant radical scavenging ability
Anticancer ActivityCytotoxic effects on colorectal carcinoma
Anti-inflammatory EffectsInhibition of inflammatory pathways
Molecular DockingFavorable interactions with cancer-related targets

Mechanism of Action

The mechanism of action of N’-[(E)-(4-methylphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

N’-[(E)-(4-methylphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of N’-[(E)-(4-methylphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N'-[(E)-(4-methylphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H20N4O2
  • Molecular Weight : 336.39 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis typically involves the condensation of 4-methylbenzaldehyde with 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic conditions. The reaction can be carried out in solvents such as ethanol or methanol, followed by purification through recrystallization.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. In one study, compounds similar to this compound were evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The results demonstrated that these compounds could effectively reduce NO levels, indicating their potential as anti-inflammatory agents .

Anticancer Activity

Several derivatives of pyrazole have shown promising anticancer properties. For instance, studies on related compounds have revealed their ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancer cells. Mechanistically, these compounds may act by inhibiting specific enzymes involved in cancer progression and metastasis .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated. In vitro studies demonstrated that certain pyrazole compounds could inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Case Studies

  • Inhibition of Cancer Cell Lines : A study evaluated the effects of pyrazole derivatives on TK-10 (renal cancer) and HT-29 (colon cancer) cell lines. Compounds similar to this compound exhibited significant cytotoxicity at low micromolar concentrations, leading to reduced cell viability and increased apoptosis markers .
  • Anti-inflammatory Effects in Animal Models : In vivo studies using animal models of inflammation showed that administration of pyrazole derivatives significantly reduced edema and inflammatory cytokine levels compared to control groups. This suggests a strong potential for therapeutic applications in inflammatory diseases .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing further proliferation.
  • Oxidative Stress Modulation : By reducing oxidative stress markers, it can protect against cellular damage associated with inflammation and cancer .

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N4O2/c1-3-12-27-18-10-8-17(9-11-18)19-13-20(24-23-19)21(26)25-22-14-16-6-4-15(2)5-7-16/h4-11,13-14H,3,12H2,1-2H3,(H,23,24)(H,25,26)/b22-14+

InChI Key

GDRXMONRGDJOGL-HYARGMPZSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C

Origin of Product

United States

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